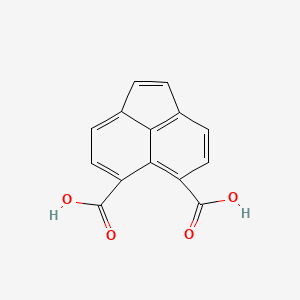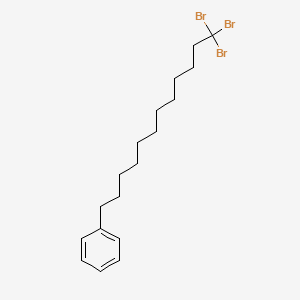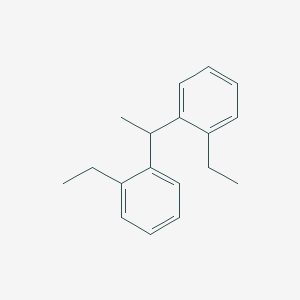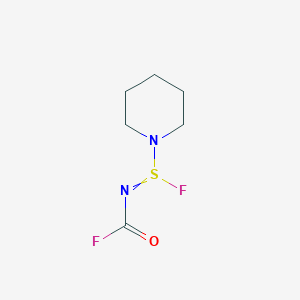![molecular formula C12H11NO4 B14513970 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione CAS No. 62796-53-6](/img/structure/B14513970.png)
8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione is a chemical compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry . The structure of this compound includes a naphthalene ring with hydroxyl and amino groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is preferred to ensure sustainability and cost-effectiveness. The catalyst, such as nano copper (II) oxide, can be recovered and reused multiple times without losing its activity .
化学反応の分析
Types of Reactions: 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinone ring in the compound is highly reactive and can participate in addition reactions with nucleophiles such as oxygen, nitrogen, and sulfur .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydroxy derivatives .
科学的研究の応用
8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione has numerous applications in scientific research:
作用機序
The mechanism of action of 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: The compound’s effects on cellular pathways include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
類似化合物との比較
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): Used in dye production and has antioxidant properties.
Uniqueness: 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione stands out due to its dual hydroxyl and amino functional groups, which enhance its reactivity and versatility in various applications. Its ability to penetrate the blood-brain barrier and its potential in treating neurodegenerative diseases further highlight its uniqueness .
特性
CAS番号 |
62796-53-6 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
8-hydroxy-2-(2-hydroxyethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO4/c14-5-4-13-8-6-10(16)7-2-1-3-9(15)11(7)12(8)17/h1-3,6,13-15H,4-5H2 |
InChIキー |
VXUNOEOUPCBXPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)


![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)



![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)




![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
